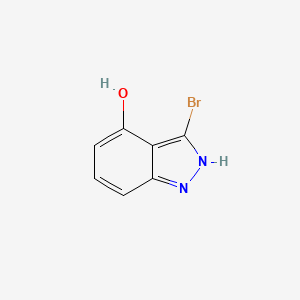

3-bromo-1H-indazol-4-ol

CAS No.: 1246307-73-2

Cat. No.: VC8222312

Molecular Formula: C7H5BrN2O

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1246307-73-2 |

|---|---|

| Molecular Formula | C7H5BrN2O |

| Molecular Weight | 213.03 g/mol |

| IUPAC Name | 3-bromo-2H-indazol-4-ol |

| Standard InChI | InChI=1S/C7H5BrN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H,9,10) |

| Standard InChI Key | GWBNRJCGIJNYSW-UHFFFAOYSA-N |

| SMILES | C1=CC2=NNC(=C2C(=C1)O)Br |

| Canonical SMILES | C1=CC2=NNC(=C2C(=C1)O)Br |

Introduction

3-Bromo-1H-indazol-4-ol is a synthetic organic compound with the CAS number 1246307-73-2. It belongs to the indazole class of compounds, which are known for their diverse pharmacological activities. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential biological activities.

Synthesis and Preparation

The synthesis of 3-Bromo-1H-indazol-4-ol typically involves multi-step organic reactions. While specific synthesis protocols are not widely detailed in the literature, it is generally prepared through methods involving the bromination of indazole derivatives followed by hydroxylation reactions.

Biological and Pharmacological Activities

Although specific biological activities of 3-Bromo-1H-indazol-4-ol are not extensively documented, indazole derivatives are known for their potential in various therapeutic areas. These include antimicrobial, anti-inflammatory, and anticancer activities. The presence of a bromine atom can enhance certain biological properties by altering the compound's reactivity and interaction with biological targets.

Safety and Handling

Given the hazard statements associated with 3-Bromo-1H-indazol-4-ol (H302, H315, H319, H335), it is classified as toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper handling and storage in an inert atmosphere at room temperature are recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume